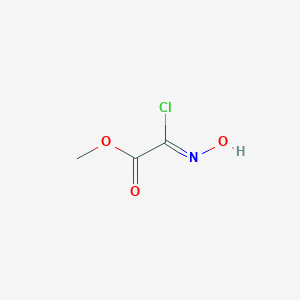

methyl (2Z)-2-chloro-2-hydroxyiminoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is an organic compound with a unique structure that includes a chloro group, a hydroxyimino group, and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-chloro-2-hydroxyiminoacetate typically involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a hydroxyiminoacetate.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxyiminoacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Synthesis of Isoxazolines

- Chiral Amino Acids

- Formation of Dihydro-Oxadiazines

Medicinal Chemistry Applications

- Beta-Adrenergic Receptor Studies

Data Table: Summary of Applications

Case Study 1: Synthesis of Enantiopure Isoxazolines

A study published in Bioorganic & Medicinal Chemistry focused on synthesizing enantiopure Delta(2)-isoxazoline derivatives from this compound. The research demonstrated their potential as selective beta-adrenoceptor agonists, paving the way for new treatments for asthma and other respiratory conditions .

Case Study 2: Chiral Amino Acid Development

Another investigation highlighted the use of this compound in producing chiral amino acids that mimic glutamic acid's structure, showing promise as therapeutic agents for neurological disorders. The findings suggested that these compounds could lead to advancements in treating conditions like epilepsy and depression .

Mécanisme D'action

The mechanism of action of methyl (2Z)-2-chloro-2-hydroxyiminoacetate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro group can participate in electrophilic reactions, making the compound reactive towards nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (2Z)-2-bromo-2-hydroxyiminoacetate: Similar structure but with a bromo group instead of a chloro group.

Methyl (2Z)-2-hydroxyiminoacetate: Lacks the halogen substituent, making it less reactive.

Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is unique due to the presence of both a chloro group and a hydroxyimino group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry.

Activité Biologique

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate, also known as ethyl 2-chloro-2-(hydroxyimino)acetate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C4H6ClNO3

- CAS Number : 14337-43-0

- Molecular Weight : 151.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its roles in:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its pharmacological effects.

- Receptor Modulation : It acts as an agonist at certain receptors, including AMPA-kainate receptors, which are involved in neurotransmission and synaptic plasticity .

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. Its Minimum Inhibitory Concentration (MIC) values indicate potent activity against various pathogens.

| Activity Type | MIC Value | Classification |

|---|---|---|

| Antibacterial | <1 µg/mL | Potent |

| Antifungal | <8 µg/mL | Moderate |

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and other Gram-positive bacteria. The results indicated an MIC of less than 1 µg/mL, confirming its potent antibacterial properties .

- Enzyme Inhibition Studies : Research involving enzyme assays has shown that this compound can inhibit specific enzymes related to inflammation and infection pathways. For instance, it was found to inhibit the activity of certain phosphatases, which are critical in cellular signaling processes .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects have revealed that this compound may enhance synaptic transmission through its action on AMPA receptors, suggesting potential applications in treating neurological disorders .

Propriétés

Numéro CAS |

30673-27-9 |

|---|---|

Formule moléculaire |

C3H4ClNO3 |

Poids moléculaire |

137.52 g/mol |

Nom IUPAC |

methyl (2E)-2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3/b5-2+ |

Clé InChI |

QGSZBXNCEKAJIH-GORDUTHDSA-N |

SMILES |

COC(=O)C(=NO)Cl |

SMILES isomérique |

COC(=O)/C(=N\O)/Cl |

SMILES canonique |

COC(=O)C(=NO)Cl |

Synonymes |

Methyl Chlorooximidoacetate; Methyl Chlorooximinoacetate; Chloro-glyoxylic Acid Methyl Ester 2-Oxime |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.